molecular formula C8H9FN2O B2948577 2-Amino-2-(2-fluorophenyl)acetamide CAS No. 1218171-00-6

2-Amino-2-(2-fluorophenyl)acetamide

Cat. No.: B2948577
CAS No.: 1218171-00-6
M. Wt: 168.171
InChI Key: DVVPRHYWEYAICY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of acetamide, where the amine group is substituted at the alpha position with a 2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-fluorophenyl)acetamide
  • 2-Amino-2-(2-chlorophenyl)acetamide
  • 2-Amino-2-(2-bromophenyl)acetamide

Comparison

Compared to its analogs, 2-Amino-2-(2-fluorophenyl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability. This makes it particularly valuable in medicinal chemistry, where fluorine substitution can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVPRHYWEYAICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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